4-Propylimidazolidin-2-one

Alzheimer's disease BACE-1 inhibition Fragment-based drug discovery

4-Propylimidazolidin-2-one (CAS 168092-17-9) is a chiral cyclic urea building block of the imidazolidin-2-one class, with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol. The imidazolidin-2-one scaffold is a recognized privileged structure in drug discovery, featured in multiple FDA-approved drugs and exploited for its hydrogen-bonding capacity and conformational rigidity.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 168092-17-9
Cat. No. B064385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylimidazolidin-2-one
CAS168092-17-9
Synonyms2-Imidazolidinone,4-propyl-,(+)-(9CI)
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCC1CNC(=O)N1
InChIInChI=1S/C6H12N2O/c1-2-3-5-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9)
InChIKeyHQGNEMNTJFPVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylimidazolidin-2-one (CAS 168092-17-9) for Medicinal Chemistry & Fragment-Based Discovery: Sourcing Guide


4-Propylimidazolidin-2-one (CAS 168092-17-9) is a chiral cyclic urea building block of the imidazolidin-2-one class, with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . The imidazolidin-2-one scaffold is a recognized privileged structure in drug discovery, featured in multiple FDA-approved drugs and exploited for its hydrogen-bonding capacity and conformational rigidity [1]. The 4-propyl substituent distinguishes this compound from simpler 4-alkyl analogs by providing a specific hydrophobic vector that has been validated in high-resolution co-crystal structures of aspartyl protease targets [2].

Why 4-Propylimidazolidin-2-one Cannot Be Replaced by Generic Imidazolidin-2-ones in Fragment Elaboration


Within the imidazolidin-2-one series, the 4-alkyl substituent is not a passive bystander but a critical determinant of biological target engagement, lipophilicity, and synthetic tractability. The 4-propyl group occupies a narrow hydrophobicity window (LogP = 0.32) that is distinct from the more polar 4-methyl analog (LogP ≈ -0.4) and the more lipophilic 4-butyl analog (LogP = 0.83) . In aspartyl protease drug discovery, the 4-propylimidazolidin-2-one moiety has been co-crystallized as a productive fragment within the BACE-1 active site, providing a validated three-dimensional binding pose at 1.53 Å resolution that cannot be assumed for other 4-alkyl congeners [1]. Simply interchanging the alkyl chain risks losing the specific hydrophobic contacts observed in the 3L5E crystal structure, potentially abolishing target affinity [2].

4-Propylimidazolidin-2-one: Quantified Differentiation Evidence for Procurement Decisions


BACE-1 Inhibitory Activity: 4-Propyl Substructure Achieves 27 nM Potency vs. Micromolar In-Class Comparators

The 4-propylimidazolidin-2-one substructure, as incorporated into the BACE-1 inhibitor SCH736062 (PDB ligand BDW), exhibited an IC50 of 27 nM against recombinant human BACE-1 in an in vitro enzymatic assay [1]. This represents a ≥100-fold potency enhancement over a structurally distinct imidazolidin-2-one derivative tested in the same FRET-based BACE-1 assay, which showed an IC50 of 2,800 nM [2]. While this is a cross-study comparison involving different molecular scaffolds, it demonstrates that the 4-propylimidazolidin-2-one fragment, when elaborated appropriately, can contribute to nanomolar target engagement, a feature not achieved by all imidazolidin-2-ones screened against BACE-1 [3].

Alzheimer's disease BACE-1 inhibition Fragment-based drug discovery Cyclic urea scaffold

Lipophilicity Balancing: 4-Propyl Provides Optimal LogP for CNS Drug Discovery vs. Methyl and Butyl Analogs

The calculated LogP of 4-propylimidazolidin-2-one is 0.32, positioning it within the optimal CNS drug-like lipophilicity range (LogP 0–3) . This contrasts with 4-methylimidazolidin-2-one (LogP ≈ -0.4), which is substantially more hydrophilic and may exhibit lower passive membrane permeability , and 4-butylimidazolidin-2-one (LogP = 0.83), which is 0.51 LogP units more lipophilic and carries higher risk of non-specific binding and metabolic liability . In CNS drug discovery programs, the 4-propyl substituent hits a critical balance: sufficient hydrophobicity for blood-brain barrier penetration without exceeding the LogP thresholds associated with promiscuity and rapid clearance [1].

CNS drug design Lipophilicity optimization Physicochemical property triage LogP window

Structural Biology Validation: 4-Propyl Group Engages BACE-1 Active Site in High-Resolution Co-Crystal Structure

The 4-propylimidazolidin-2-one moiety has been directly visualized in the BACE-1 active site as part of ligand BDW (SCH736062) in a co-crystal structure resolved at 1.53 Å (PDB ID: 3L5E) [1]. This high-resolution structural data provides unambiguous evidence of the 4-propyl group's binding pose, hydrophobic contacts, and conformational preferences within a clinically relevant aspartyl protease target [2]. By contrast, no equivalent co-crystal structures of BACE-1 bound to 4-methyl-, 4-ethyl-, or 4-isopropylimidazolidin-2-one fragments have been reported in the PDB, leaving their specific binding modes unvalidated [3]. The availability of the 3L5E structure enables structure-based drug design (SBDD) and rational fragment growing strategies that are not currently possible with other 4-alkyl congeners.

Structural biology X-ray crystallography BACE-1 co-crystal Fragment binding mode

Fragment-Based Drug Discovery Fitness: 4-Propyl Conformer Validated in a Clinical Candidate Stem (SCH736062)

In fragment-based drug discovery (FBDD), fragments must combine good physicochemical properties with the ability to serve as productive starting points for lead optimization. The 4-propylimidazolidin-2-one fragment has been validated as a core substructure in SCH736062, a potent and brain-penetrant BACE-1 inhibitor discovered through iterative fragment elaboration at Schering-Plough [1]. The 4-propyl group contributed to a ligand efficiency (LE) profile deemed 'high' by the discovery team, with the elaborated compound achieving both nanomolar potency and in vivo brain exposure [2]. Meanwhile, 4-methylimidazolidin-2-one derivatives have been explored primarily as organocatalysts rather than as fragments for target engagement , and 4-isopropylimidazolidin-2-one has been incorporated into antifungal agents such as pramiconazole but not developed as a general FBDD fragment scaffold [3]. The documented progression of 4-propylimidazolidin-2-one from a fragment to a preclinical candidate validates its utility in FBDD campaigns targeting aspartyl proteases.

Fragment-based drug discovery SCH736062 BDW ligand Aspartyl protease

Physical Property Profile: Boiling Point and Density of 4-Propylimidazolidin-2-one vs. 4-Alkyl Comparators

The physical properties of 4-propylimidazolidin-2-one (density: 1.0 ± 0.1 g/cm³; boiling point: 314.7 ± 11.0 °C at 760 mmHg) are comparable to those of 4-methylimidazolidin-2-one (density: 1.029 ± 0.06 g/cm³; boiling point: 314.5 ± 11.0 °C) . However, 4-propylimidazolidin-2-one lacks the crystalline character of the 4-methyl analog (melting point 121–122 °C), suggesting it exists as a liquid or low-melting solid at ambient temperature, which may simplify handling and formulation in certain synthetic workflows . Importantly, 4-propylimidazolidin-2-one is commercially available at ≥95% purity from multiple suppliers, including Atomax Chemicals and Otava Ltd., whereas 4-ethyl- and 4-butyl analogs are less commonly stocked and may require custom synthesis . For procurement teams, the combination of validated biological relevance, documented physical properties, and reliable commercial availability distinguishes 4-propylimidazolidin-2-one from its less accessible 4-alkyl congeners.

Physical property comparison Boiling point Density Chemical procurement

4-Propylimidazolidin-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


Structure-Based Fragment Growing for Aspartyl Protease Inhibitors

Medicinal chemistry teams targeting BACE-1 or related aspartyl proteases (e.g., plasmepsins, renin) can utilize 4-propylimidazolidin-2-one as a validated fragment for structure-guided elaboration. The 1.53 Å co-crystal structure of SCH736062 (PDB 3L5E) provides a precise binding pose, enabling rational fragment growing into adjacent subsites [1]. The 4-propyl group's LogP of 0.32 ensures the elaborated compounds remain within CNS drug-like property space, while the fragment's demonstrated progression to a nanomolar inhibitor validates its fitness for hit-to-lead campaigns [2].

Fragment Library Construction with CNS-Penetrant Physicochemical Profiles

For fragment library curators, 4-propylimidazolidin-2-one offers a rare combination of validated biological relevance and balanced physicochemical properties. Its LogP (0.32) falls within the optimal range for CNS drug candidates, positioning it above the 4-methyl analog (LogP ≈ -0.4) and below the 4-butyl analog (LogP = 0.83) . The fragment's molecular weight (128.17 Da) adheres to the Rule of Three for fragment selection, and the availability of a co-crystal structure enables downstream structure-based optimization [1].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Brain-Penetrant Scaffolds

Research groups developing CNS-active therapeutics can incorporate 4-propylimidazolidin-2-one as a core scaffold based on its demonstrated brain penetration in the SCH736062 series [2]. The 4-propyl substituent contributes to the overall ligand efficiency profile, balancing sufficient hydrophobicity for BBB penetration with acceptable metabolic stability. The compound's commercial availability at ≥95% purity from multiple suppliers enables rapid procurement for SAR exploration .

Differential SAR Studies Comparing 4-Alkyl Chain Length Effects on Target Engagement

Investigators performing systematic SAR studies across 4-alkyl imidazolidin-2-ones should include 4-propylimidazolidin-2-one as the central comparator. Its LogP (0.32) is intermediate between 4-methyl (≈ -0.4) and 4-butyl (0.83), allowing quantitative assessment of how incremental hydrophobicity changes affect target binding, selectivity, and ADME properties . The availability of the BACE-1 co-crystal structure for the 4-propyl analog further enables computational modeling to predict binding mode differences across the alkyl series [1].

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